Technical Monograph: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate
Technical Monograph: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate
This technical guide details the chemical profile, synthesis, and application of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (CAS 68599-64-4). It is structured to serve as a reference for medicinal chemists utilizing this
CAS Number: 68599-64-4 Document Type: Technical Synthesis & Application Guide Version: 2.0 (Scientific Reference)
Executive Summary & Strategic Utility
Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is a specialized
Unlike simple benzoyl acetates, the 2-ethoxy group introduces an intramolecular hydrogen bond acceptor potential and steric bulk that influences the regioselectivity of cyclization reactions. It is a "privileged structure" precursor, serving as a divergent node for the synthesis of 4-hydroxycoumarins (anticoagulants), quinolones (antibacterials), and pyrazoles (kinase inhibitors).
Chemical Identity & Physical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate |
| CAS Number | 68599-64-4 |
| Synonyms | Ethyl 2-ethoxybenzoylacetate; 3-(2-Ethoxyphenyl)-3-oxopropionic acid ethyl ester |
| Molecular Formula | C |
| Molecular Weight | 236.26 g/mol |
| Appearance | Pale yellow to colorless viscous liquid |
| Boiling Point | ~323°C (Predicted at 760 mmHg) |
| Density | ~1.101 g/cm |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| pKa | ~10.24 (Predicted, |
Advanced Synthesis Protocol
While classical Claisen condensation (using NaH) is possible, it often suffers from side reactions and difficult purification for ortho-substituted benzoates. The Meldrum’s Acid Acylation route is the industry-preferred method for high-purity synthesis, offering milder conditions and easier workup.
Mechanism: The Meldrum's Acid Route
This protocol utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a C1 synthon, which is acylated and then alcoholyzed.
Step-by-Step Methodology
Reagents:
-
2-Ethoxybenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl
) (1.5 eq) or Oxalyl chloride -
Meldrum's acid (1.05 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Absolute Ethanol (Excess)
Protocol:
-
Acid Chloride Formation:
-
Dissolve 2-ethoxybenzoic acid in anhydrous DCM.
-
Add SOCl
dropwise with a catalytic amount of DMF at 0°C. -
Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain crude 2-ethoxybenzoyl chloride.
-
-
Acylation of Meldrum's Acid:
-
Dissolve Meldrum's acid (1.05 eq) and Pyridine (2.0 eq) in anhydrous DCM at 0°C.
-
Slowly add the crude acid chloride (dissolved in DCM) over 30 minutes. Note: Exothermic reaction; maintain < 5°C.
-
Stir at room temperature for 2 hours. The solution will turn orange/red.
-
Wash the organic layer with dilute HCl (1M) to remove pyridine salts. Dry over MgSO
and concentrate.
-
-
Ethanolysis (Decarboxylation):
-
Dissolve the crude acylated Meldrum's intermediate in absolute Ethanol.
-
Reflux for 4–6 hours. Mechanism: Nucleophilic attack by EtOH opens the ring, followed by thermal decarboxylation.
-
Monitor by TLC (loss of intermediate, appearance of less polar ester).
-
-
Purification:
-
Concentrate the ethanol.
-
Purify via vacuum distillation or flash column chromatography (Hexane:EtOAc 9:1).
-
Validation:
-
H NMR (CDCl
): Look for the characteristic quartet/triplet of the ethyl ester, the singlet of the -methylene (approx. 3.9 ppm), and the ortho-ethoxy pattern. Note the existence of keto-enol tautomerism (often ~10% enol form in CDCl ).
Strategic Applications in Drug Discovery
The core utility of CAS 68599-64-4 lies in its ability to react with binucleophiles to form heterocycles. The ortho-ethoxy group provides unique solubility profiles and can participate in hydrogen bonding within the active site of target proteins (e.g., GPCRs).
Divergent Synthesis Map
The following diagram illustrates the transformation of CAS 68599-64-4 into three distinct pharmaceutical scaffolds.
Figure 1: Divergent synthetic pathways utilizing Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate as a linchpin intermediate.
Specific Reaction Classes[11]
-
Pechmann Condensation: Reaction with phenols (e.g., resorcinol) in the presence of acid catalysts (H
SO or Lewis acids) yields 4-substituted coumarins. The 2-ethoxy group at the C4-phenyl ring often enhances metabolic stability compared to unsubstituted analogs. -
Knorr Quinoline Synthesis: Condensation with anilines followed by cyclization yields 2-quinolones or 4-quinolones depending on conditions (kinetic vs. thermodynamic control).
-
Biginelli Reaction: Can serve as the active methylene component in the multicomponent synthesis of dihydropyrimidines (calcium channel blockers).
Analytical Quality Control (QC)
To ensure the integrity of the intermediate for GMP workflows, the following QC parameters are recommended.
| Test | Method | Acceptance Criteria |
| Assay | HPLC (C18, ACN/Water gradient) | |
| Identification | Conforms to structure | |
| Residual Solvents | GC-HS | Ethanol < 5000 ppm, DCM < 600 ppm |
| Water Content | Karl Fischer |
Impurity Profile: Common impurities include 2-ethoxybenzoic acid (hydrolysis product) and diethyl malonate derivatives (if cross-contamination occurs during manufacturing). The ortho-ethoxy group is stable, but harsh acidic conditions can lead to de-ethylation to the phenol.
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use in a fume hood. Avoid contact with strong oxidizers and strong bases (which can cause hydrolysis or uncontrolled enolate formation).
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent slow hydrolysis by atmospheric moisture.
References
-
ChemicalBook. Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate Properties & CAS 68599-64-4. Retrieved from
-
Sigma-Aldrich. Beta-Keto Esters Synthesis & Reactivity. Retrieved from
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry.
-
PubChem. Compound Summary: Beta-keto esters. Retrieved from
